molecular formula C10H12F3N7O2 B2689329 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421476-49-4

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2689329
CAS No.: 1421476-49-4
M. Wt: 319.248
InChI Key: VBUSLLJVVQSVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12F3N7O2 and its molecular weight is 319.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Research has been conducted on the development of synthetic methods for creating compounds with complex structures, such as 1,2,4-triazoles and oxazoles, which are integral to the construction of pharmacologically relevant molecules. For example, the synthesis of macrolides via the photooxygenation of oxazoles demonstrates innovative approaches to forming activated carboxylates, crucial for constructing complex molecular architectures (Wasserman et al., 1981).

  • Enantioselective Synthesis : The importance of enantioselectivity in drug development is highlighted by research into the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing the precision required in generating compounds with specific stereochemical configurations (Magata et al., 2017).

  • Novel Reaction Pathways : The discovery of novel reaction pathways, such as a one-pot three-component reaction for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, opens up new avenues for the rapid and efficient synthesis of complex molecules with potential biological activities (Zhang et al., 2013).

Biological Activity

  • Antimicrobial Properties : The antimicrobial activity of substituted 1,2,3-triazoles has been a significant area of research, with studies demonstrating the potential of these compounds to serve as effective antimicrobial agents. This research underscores the importance of triazole derivatives in developing new therapeutics for combating microbial infections (Holla et al., 2005).

  • Potential Antifungal and Insecticidal Applications : Investigations into the biological activities of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives have revealed their fungicidal and insecticidal properties, suggesting their utility in agricultural applications. Such studies highlight the diverse potential applications of chemically modified triazoles beyond human medicine (Liu et al., 2004).

Properties

IUPAC Name

1-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N7O2/c1-18-5-6(15-17-18)7(21)14-3-4-20-9(22)19(2)8(16-20)10(11,12)13/h5H,3-4H2,1-2H3,(H,14,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSLLJVVQSVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.